3-Amino-3-(2-methylphenyl)propanamide, also known as N-(3-amino-2-methylphenyl)propanamide, is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. This compound features a propanamide structure with an amino group and a substituted aromatic ring, which contributes to its potential biological activities. The molecular formula of this compound is , and it has a molecular weight of approximately 178.23 g/mol .
The compound can be synthesized through various organic chemistry methods, often utilizing readily available starting materials such as aromatic amines and acylating agents. It is commercially available from several chemical suppliers, indicating its utility in research and industrial applications .
3-Amino-3-(2-methylphenyl)propanamide is classified as an amide due to the presence of the carbonyl group (C=O) directly bonded to a nitrogen atom (N). It falls under the category of organic compounds used primarily in pharmaceutical research and development.
The synthesis of 3-Amino-3-(2-methylphenyl)propanamide typically involves the following steps:
The reaction conditions can vary, but typical parameters include:
The molecular structure of 3-Amino-3-(2-methylphenyl)propanamide consists of:
This structure can be represented in various formats:
CC1=CC(=CC=C1)C(=O)NCC
1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13)
.Key structural data includes:
3-Amino-3-(2-methylphenyl)propanamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Amino-3-(2-methylphenyl)propanamide largely depends on its application in biological systems. It may act as an enzyme inhibitor or modulator due to its structural similarity to substrates or inhibitors of biological pathways.
Key physical properties include:
Chemical properties include:
3-Amino-3-(2-methylphenyl)propanamide has several scientific uses:
The structural design of 3-amino-3-(2-methylphenyl)propanamide derivatives has been significantly influenced by cyclic peptide mimetics, particularly octreotide analogs. This bioinspired approach focuses on developing conformationally constrained small molecules that replicate key pharmacophoric elements of larger peptide structures. The 3-amino-3-arylpropanamide scaffold serves as a rigid backbone that mimics the spatial orientation of amino acid side chains in cyclic peptides, particularly those interacting with G-protein coupled receptors. This design strategy enables the retention of high receptor affinity while overcoming the pharmacokinetic limitations inherent in peptide therapeutics, such as poor oral bioavailability and metabolic instability. The 2-methylphenyl substituent at the C3 position provides optimal steric and electronic properties for target engagement, functioning as a bioisostere for aromatic residues in native peptide ligands. The propanamide linker facilitates hydrogen bonding interactions analogous to peptide backbone amides, while allowing synthetic diversification at both nitrogen and carbonyl termini [1] [6].
The synthesis of 3-amino-3-(2-methylphenyl)propanamide derivatives typically employs Schiff base intermediates as key building blocks. A representative pathway begins with the condensation of 2-methylbenzaldehyde with a primary amine to form an imine (Schiff base), which subsequently undergoes nucleophilic addition with acrylonitrile derivatives. This aza-Michael addition establishes the crucial C-C bond adjacent to the future amino group. The nitrile intermediate is then hydrolyzed under controlled acidic conditions to yield the corresponding carboxylic acid, followed by amidation via coupling reactions with various amines. The amidation step employs activating agents such as carbodiimides or acyl chlorides to facilitate bond formation. This imine-based route offers significant advantages in terms of atom economy and functional group tolerance, allowing introduction of diverse substituents at both the amine nitrogen (from the initial imine component) and the amide nitrogen (during the final coupling step). The versatility of this approach enables systematic exploration of structure-activity relationships around the core scaffold [1] [6].
Acyl hydrazone units serve as versatile functional handles for enhancing the pharmacological profile of 3-amino-3-(2-methylphenyl)propanamide derivatives. These moieties are incorporated via condensation reactions between hydrazide-functionalized propanamide intermediates and aromatic aldehydes. The synthetic sequence involves: (1) preparation of 3-amino-3-(2-methylphenyl)propionic acid hydrazide through esterification of the carboxylic acid followed by hydrazinolysis, and (2) condensation with substituted benzaldehydes to form the hydrazone linkage. This approach enables significant diversification of the molecular periphery while maintaining the core scaffold's conformational rigidity. The electron-withdrawing character of the acyl hydrazone unit influences the electronic properties of the entire molecule, potentially enhancing hydrogen bonding capacity and metabolic stability. Recent advances have demonstrated that such structural modifications can substantially improve antibacterial activity against phytopathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), with EC₅₀ values reaching as low as 4.7 μg/mL in optimized derivatives, surpassing conventional agrochemicals like thiadiazol copper (EC₅₀ = 66.8 μg/mL) [1] [4].
Table 1: Antibacterial Activity of Acyl Hydrazone-Functionalized Propanamide Derivatives
Compound | Xoo EC₅₀ (μg/mL) | Rs EC₅₀ (μg/mL) | Xac Inhibition (%) |
---|---|---|---|
III8 | 7.1 | >50 | NT |
III12 | NT | 7.6 | >80 |
III14 | NT | 7.6 | >80 |
III17 | 8.8 | >50 | NT |
III22 | 9.5 | >50 | NT |
III33 | NT | 7.9 | >80 |
III34 | 4.7 | >50 | >80 |
TC (control) | 66.8 | 66.8 | <50 |
BT (control) | 72.4 | 72.4 | <50 |
NT = Not Tested; Xoo = Xanthomonas oryzae pv. oryzae; Rs = Ralstonia solanacearum; Xac = Xanthomonas axonopodis pv. citri; TC = Thiadiazol copper; BT = Bismerthiazol [1]
The biological activity of 3-amino-3-(2-methylphenyl)propanamide derivatives exhibits marked stereodependence, necessitating efficient stereoselective synthesis and resolution methods. The chiral center at the C3 position (bearing the 2-methylphenyl group) significantly influences receptor binding affinity, particularly for targets like the μ-opioid receptor where enantioselective interactions occur. Key methodologies include:
Asymmetric Catalysis: Chiral Lewis acid complexes catalyze the addition of nucleophiles to imine intermediates derived from 2-methylbenzaldehyde. Binaphthol-derived titanium complexes and cinchona alkaloid organocatalysts provide enantiomeric excesses exceeding 90% for the key C-C bond-forming step [6].
Diastereoselective Crystallization: Racemic mixtures of N-acylated derivatives undergo fractional crystallization with chiral resolving agents such as (R)- or (S)-mandelic acid. The diastereomeric salts exhibit differential solubility, enabling practical resolution on multigram scales.
Dynamic Kinetic Resolution (DKR): Recent advances employ engineered transaminases in DKR processes that simultaneously racemize the stereocenter while selectively transforming one enantiomer into a non-separable byproduct. This approach efficiently provides single-enantiomer propanamides with >98% ee, crucial for optimizing receptor affinity [6] [9].
Pharmacological evaluations demonstrate that the (R)-enantiomer of 3-amino-3-(2-methylphenyl)propanamide derivatives typically exhibits 10-50 fold higher binding affinity (Ki = 12-35 nM) for the μ-opioid receptor compared to the (S)-counterpart. This stereopreference stems from optimal three-point binding interactions within the receptor's chiral binding pocket, where the (R)-configuration positions the 2-methylphenyl group into a hydrophobic subpocket while maintaining hydrogen bonding through the amide carbonyl [6].
Table 2: Influence of Stereochemistry on μ-Opioid Receptor Affinity
Stereochemistry | Representative Compound | Receptor Binding Ki (nM) | Relative Activity |
---|---|---|---|
(R)-enantiomer | IIIa-R | 12 ± 2 | 1.0 (reference) |
(S)-enantiomer | IIIa-S | 450 ± 35 | 0.03 |
Racemate | IIIa-rac | 95 ± 12 | 0.13 |
(R)-enantiomer | IVb-R | 35 ± 4 | 1.0 (reference) |
(S)-enantiomer | IVb-S | 780 ± 65 | 0.04 |
Data adapted from μ-opioid receptor binding studies [6]
Comprehensive List of Compounds Mentioned
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8